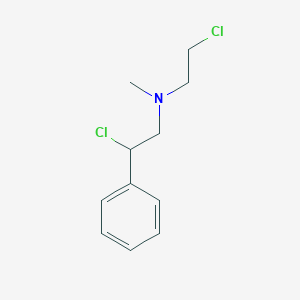

2-cloro-N-(2-cloroetil)-N-metil-2-feniletanamina

Descripción general

Descripción

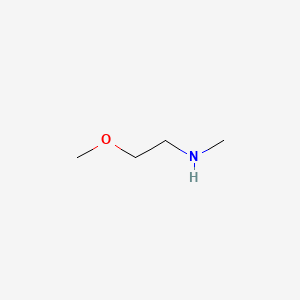

“2-Chloroethylamine” is a compound used as a derivatizing reagent for amino acids, dipeptides, and nucleotides . Another related compound, “2-Chloro-N,N-diethylethylamine”, is used as an alkylating reagent for the synthesis of various derivatives .

Molecular Structure Analysis

The molecular structure of these compounds can be represented by their linear formulas. For “2-Chloroethylamine”, the linear formula is ClCH2CH2NH2 . For “2-Chloro-N,N-diethylethylamine”, the linear formula is (C2H5)2NCH2CH2Cl .

Aplicaciones Científicas De Investigación

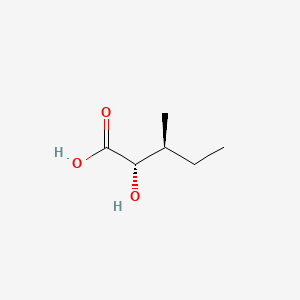

Terapéutica contra el Cáncer

Este compuesto es un derivado de la mostaza nitrogenada y se utiliza en la síntesis de cloruro de mecloretamina, un agente quimioterapéutico . La mecloretamina se ha empleado en el tratamiento de la enfermedad de Hodgkin, el linfosarcoma, la leucemia mieloide crónica y la policitemia vera. Su mecanismo implica la alquilación del ADN, que interfiere con la división y el crecimiento celular.

Intermediario de Síntesis Orgánica

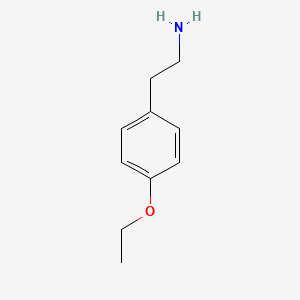

Como intermediario en la síntesis orgánica, este compuesto se utiliza en la producción de diversos productos farmacéuticos. Actúa como reactivo de partida para la síntesis de hidroxinaptoato de befenio, diltiazem, mepiramina y feniltoloxamina . Estos medicamentos tienen aplicaciones que van desde efectos antihipertensivos hasta propiedades antihistamínicas.

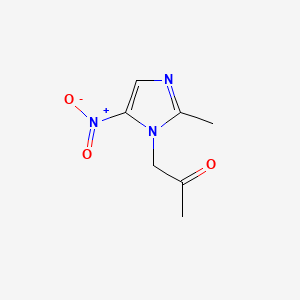

Análisis de Impurezas Genotóxicas

En la industria farmacéutica, es crucial analizar y controlar las impurezas genotóxicas. 2-cloro-N-(2-cloroetil)-N-metil-2-feniletanamina sirve como impureza genotóxica en el proceso de fabricación de vortioxetina, un antidepresivo . La cromatografía líquida de alta resolución acoplada a espectrometría de masas (HILIC-MS) se utiliza para cuantificar tales impurezas.

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is DNA, specifically the N7 nitrogen on the DNA base guanine . This compound belongs to the group of alkylating agents, a class of anticancer chemotherapeutic drugs .

Mode of Action

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in changes at the molecular level that disrupt the normal function and replication of cells .

Biochemical Pathways

The affected pathway is the DNA replication process. By crosslinking two strands of DNA, 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine inhibits the normal replication process, leading to cell death . The downstream effects include the disruption of cell growth and division, which is particularly effective against rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Similar compounds have a biological half-life of less than 1 minute and approximately 50% is excreted through the kidneys . These properties may impact the bioavailability of the compound, affecting its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine’s action include the disruption of DNA replication, leading to cell death . This can result in the reduction of tumor size and potentially the elimination of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . .

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSNCWLQRVMIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

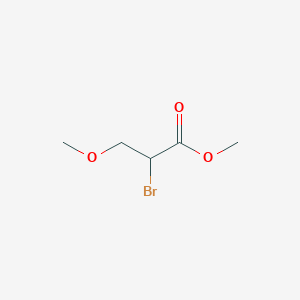

Canonical SMILES |

CN(CCCl)CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328862 | |

| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

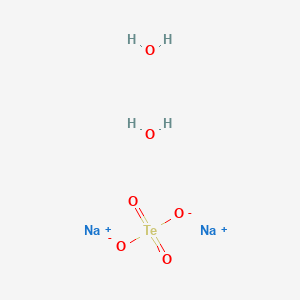

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22270-22-0 | |

| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

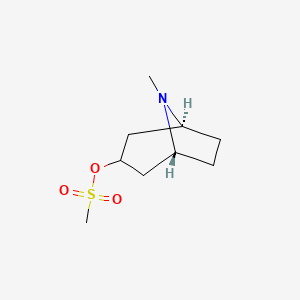

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

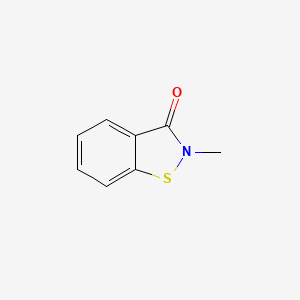

![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)

![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)